molecular formula C7H10O3 B8766497 4-Cyclopentene-1,3-diol, monoacetate, (1s-trans)-(9ci)

4-Cyclopentene-1,3-diol, monoacetate, (1s-trans)-(9ci)

Cat. No.: B8766497
M. Wt: 142.15 g/mol
InChI Key: IJDYOKVVRXZCFD-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopentene-1,3-diol, monoacetate, (1s-trans)-(9ci) is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopentene-1,3-diol, monoacetate, (1s-trans)-(9ci) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopentene-1,3-diol, monoacetate, (1s-trans)-(9ci) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

[(1S,4S)-4-hydroxycyclopent-2-en-1-yl] acetate

InChI

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7-/m1/s1

InChI Key

IJDYOKVVRXZCFD-RNFRBKRXSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](C=C1)O

Canonical SMILES

CC(=O)OC1CC(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.70 gram (7.0 mmols) of 3,5-dihydroxycyclopent-1-ene and 0.83 gram (10.5 mmols) of pyridine were dissolved in 20 milliliters of anhydrous tetrahydrofuran, after which a solution of 0.70 g (9.0 mmols) of acetic acid chloride in 6 milliliters of anhydrous tetrahydrofuran was added dropwise over a period of 15 hours at room temperature in a stream of dried nitrogen, using a syringe drive. After concentrating the solvent with a rotary evaporator, 20 milliliters of ethyl acetate was added, following which the reaction mixture was washed with dilute hydrochloric acid (5 ml × 2), saturated sodium bicarbonate solution (5 ml × 2) and saturated sodium chloride solution (5 ml × 2). The organic layer was then separated and dried with anhydrous sodium sulfate. On distilling off the solvent, 1.00 gram of a colorless oil substance was obtained.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.